2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(3-chlorophenyl)acetamide
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Overview
Description
2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3-CHLOROPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis. The presence of tert-butyl, benzoyl, and chlorophenyl groups further enhances its chemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core One common method is the condensation of o-phenylenediamine with a diketone, followed by acylation with 4-tert-butylbenzoyl chloride
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and scalability . These systems allow for the continuous synthesis of the compound, reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoxalines.
Scientific Research Applications
2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3-CHLOROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-(4-TERT-BUTYLBENZOYL)-1,2,3,4-TETRAHYDROQUINOLINE: This compound shares a similar quinoxaline core but lacks the N-(3-chlorophenyl)acetamide group.
4-TERT-BUTYLBENZOYL CHLORIDE: This compound is used as a reagent in the synthesis of various quinoxaline derivatives.
Uniqueness
2-[1-(4-TERT-BUTYLBENZOYL)-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL]-N-(3-CHLOROPHENYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl, benzoyl, and chlorophenyl groups enhances its stability, reactivity, and potential for diverse applications.
Properties
Molecular Formula |
C27H26ClN3O3 |
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Molecular Weight |
476.0 g/mol |
IUPAC Name |
2-[1-(4-tert-butylbenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-(3-chlorophenyl)acetamide |
InChI |
InChI=1S/C27H26ClN3O3/c1-27(2,3)18-13-11-17(12-14-18)26(34)31-22-10-5-4-9-21(22)30-25(33)23(31)16-24(32)29-20-8-6-7-19(28)15-20/h4-15,23H,16H2,1-3H3,(H,29,32)(H,30,33) |
InChI Key |
ZFBSGIZQGPAFFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(C(=O)NC3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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